4-Bromo-3-hydroxybenzene-1-sulfonyl chloride

Übersicht

Beschreibung

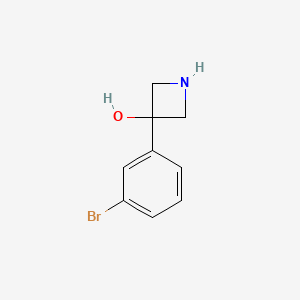

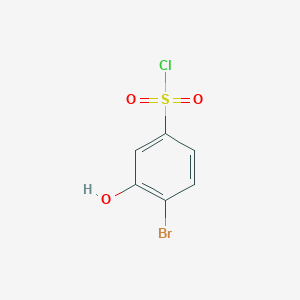

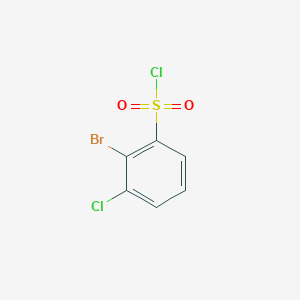

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is a chemical compound with the linear formula BrC6H4SO2Cl . It has a molecular weight of 255.52 .

Molecular Structure Analysis

The molecular structure of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride consists of a benzene ring with a bromo group (Br), a hydroxy group (OH), and a sulfonyl chloride group (SO2Cl) attached to it .Wissenschaftliche Forschungsanwendungen

Fluorosulfonylation and Synthesis of Isoxazoles

A study by Leng & Qin (2018) developed a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which demonstrated potential as a tris-electrophile and for the regioselective synthesis of sulfonyl fluoride-containing isoxazoles.

Spectroscopic Analysis and Molecular Studies

Jeyavijayan (2015) conducted a study on P-bromobenzene sulfonyl chloride, exploring its molecular electrostatic potential, NBO, and HOMO-LUMO analysis using FTIR and FT-Raman spectroscopic techniques.

Chromogenic Reagent Development

Meng Shuang (2002) described the synthesis of a chromogenic reagent and its application for spectrophotometric determination of cadmium(II) in wastewater.

Photoreduction Studies

A 1988 study by Wubbels, Snyder, & Coughlin investigated the HCl-catalyzed photoreduction of 4-bromonitrobenzene and its reaction mechanism involving radical intermediates.

Sonication in Chemical Synthesis

Abimannan, Selvaraj, & Rajendran (2015) researched the effects of sonication on the reaction of 4-bromo-1-methylbenzene with sodium sulfide, highlighting enhancements in reaction rate and efficiency.

Gas-Phase Electron Diffraction and Quantum Chemical Studies

A study by Petrov et al. (2009) focused on the structure of 4-nitrobenzene sulfonyl chloride, combining gas-phase electron diffraction and quantum chemical methods.

Vibrational Spectroscopic and Molecular Studies

Nagarajan & Krishnakumar (2018) performed a vibrational spectroscopic study of 4-Cyano-2-methoxybenzenesulfonyl Chloride, focusing on its molecular properties.

Hydrolysis and Reactivity Studies

Cevasco, Piątek, & Thea (2011) explored the hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides, examining the independence of reactivity from pH.

Radical Bromination in Organic Chemistry

Quartara et al. (2006) studied the solvent dependent radical bromination of aromatic sulfonyl chlorides, focusing on the process's yield and reproducibility.

Capillary Zone Electrophoresis in Analytical Chemistry

A 1994 study by Zhang & Warner investigated the separation of sulfonated calixarenes and 4-hydroxybenzene sulfonate using capillary zone electrophoresis.

Safety and Hazards

Wirkmechanismus

Target of Action

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride is an important organic intermediate that has been increasingly used in the synthesis of various bioactive compounds . It has been used in the synthesis of antagonists for angiotensin II AT1/AT2 receptors and endothelin receptors . These receptors play crucial roles in regulating blood pressure and cardiovascular function.

Mode of Action

The compound is likely to undergo electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Given its use in the synthesis of angiotensin ii at1/at2 receptor antagonists and endothelin receptor antagonists , it can be inferred that it may influence the renin-angiotensin system and endothelin signaling pathways.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 4-Bromo-3-hydroxybenzene-1-sulfonyl chloride. For instance, it is soluble in chloroform and DMSO, and decomposes in water . It is also sensitive to moisture .

Eigenschaften

IUPAC Name |

4-bromo-3-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDJJMXGNZPDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-hydroxybenzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrimidine, 3-bromo-6-methoxy-2-methyl-](/img/structure/B1380796.png)

![6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1380799.png)

![2-[(5-Methyl-1,3-oxazol-2-yl)methoxy]acetic acid](/img/structure/B1380803.png)

![1-[2-(4-Bromo-3-fluorophenyl)ethyl]piperazine](/img/structure/B1380809.png)